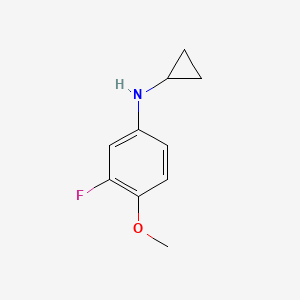
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H13ClN4O2 It is known for its unique structure, which includes a nitro group attached to a pyridine ring and a piperazine moiety
准备方法
The synthesis of 1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the nitration of 2-chloropyridine to form 3-nitro-2-chloropyridine. This intermediate is then reacted with piperazine to yield 1-(3-Nitro-pyridin-2-yl)-piperazine. The final step involves the carboxylation of the piperazine ring to form the carboxylic acid derivative, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. These methods may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents like ethanol or methanol. Major products formed from these reactions include amino derivatives and substituted piperazine compounds .
科学研究应用
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用机制
The mechanism of action of 1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .
相似化合物的比较
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride can be compared with similar compounds such as:
1-(3-Nitro-pyridin-2-yl)-piperazine: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
5-(piperazin-1-yl)pyridin-2-aMine: Contains a piperazine ring attached to a pyridine ring but lacks the nitro and carboxylic acid groups, leading to different chemical and biological properties.
属性
分子式 |
C10H13ClN4O4 |
|---|---|
分子量 |
288.69 g/mol |
IUPAC 名称 |
1-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H12N4O4.ClH/c15-10(16)8-6-11-4-5-13(8)9-7(14(17)18)2-1-3-12-9;/h1-3,8,11H,4-6H2,(H,15,16);1H |
InChI 键 |
XNLCAYZUVHRQFX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(CN1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


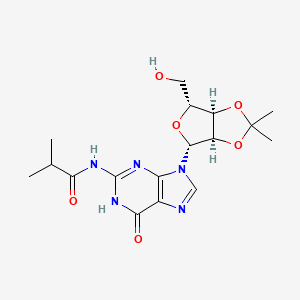
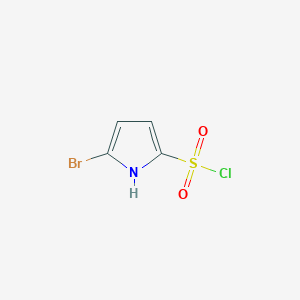
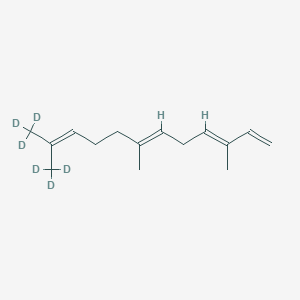
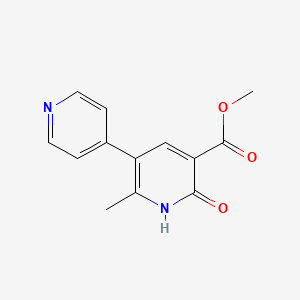

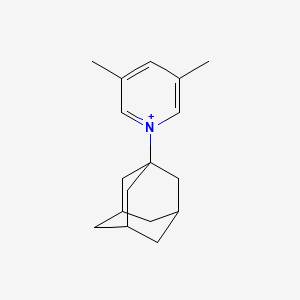

![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)
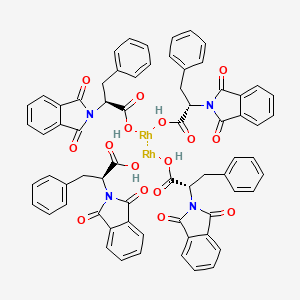
![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)

![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
